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molecular formula C10H7N3S B112633 4-(2-Amino-1,3-thiazol-4-yl)benzonitrile CAS No. 436151-85-8

4-(2-Amino-1,3-thiazol-4-yl)benzonitrile

Cat. No. B112633
M. Wt: 201.25 g/mol
InChI Key: KKMZKOIZTSRIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618990B2

Procedure details

Thiourea (0.76 g, 10 mmol) was added to 4-cyanophenacyl bromide (2.0 g, 8.9 mmol) in ethanol (20 mL), and the reaction heated under reflux. After 45 min, the mixture was cooled to room temperature, and poured into 2N NaOH (10 mL)/water (40 mL). The precipitate was collected and air-dried to give 4-(2-amino-thiazol-4-yl)benzonitrile (1.6 g, 90%), which was used without further characterization.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[C:5]([C:7]1[CH:16]=[CH:15][C:10]([C:11](=O)[CH2:12]Br)=[CH:9][CH:8]=1)#[N:6].[OH-].[Na+].O>C(O)C>[NH2:1][C:2]1[S:3][CH:12]=[C:11]([C:10]2[CH:15]=[CH:16][C:7]([C:5]#[N:6])=[CH:8][CH:9]=2)[N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(CBr)=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC=1SC=C(N1)C1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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